molecular formula C15H20O3 B12066595 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid

2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid

Cat. No.: B12066595
M. Wt: 248.32 g/mol
InChI Key: UDIMXTUPYMFBDS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid is a substituted propanoic acid derivative characterized by:

  • A 5,6,7,8-tetrahydronaphthalen-2-yloxy substituent at position 3, contributing to lipophilicity and aromatic interactions.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid

InChI

InChI=1S/C15H20O3/c1-15(2,14(16)17)10-18-13-8-7-11-5-3-4-6-12(11)9-13/h7-9H,3-6,10H2,1-2H3,(H,16,17)

InChI Key

UDIMXTUPYMFBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC2=C(CCCC2)C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Scientific Research Applications

Pharmacological Research

This compound has been studied for its interactions with various biological targets, notably in the realm of drug discovery. Its structure suggests potential activity as a ligand for specific receptors involved in metabolic processes.

Inhibition Studies

Research indicates that compounds with similar structural motifs can inhibit enzymes such as phospholipase A2, which is implicated in drug-induced phospholipidosis. The inhibition of phospholipase A2 can serve as a predictive model for assessing the toxicity of new drug candidates .

Potential as a Therapeutic Agent

The compound's unique structure may allow it to modulate pathways associated with metabolic disorders. For instance, its potential role as a PPARγ (Peroxisome Proliferator-Activated Receptor gamma) ligand suggests applications in treating conditions like diabetes and obesity by influencing lipid metabolism .

Case Study 1: Inhibition of Phospholipase A2

A study screened a library of compounds for their ability to inhibit lysosomal phospholipase A2 (PLA2G15). Results showed that several compounds, potentially including derivatives of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid, exhibited significant inhibition profiles. This highlights the compound's relevance in predicting drug-induced toxicity and phospholipid accumulation within cells .

Case Study 2: Virtual Screening for Ligands

Pharmacophore modeling has been employed to enhance virtual screening processes for identifying novel ligands targeting PPARγ. The compound's structural attributes make it a candidate for inclusion in such screenings due to its potential binding affinity and biological activity .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid (Target) 3-(5,6,7,8-tetrahydronaphthalen-2-yloxy), 2,2-dimethyl C₁₅H₁₈O₃ 246.30 High lipophilicity; steric hindrance from dimethyl group
2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl) C₁₃H₁₆O₂S 236.34 Thioether linkage enhances metabolic stability but reduces polarity
(2S)-2-(Naphthalen-2-yloxy)propanoic acid 2-(naphthalen-2-yloxy) C₁₃H₁₂O₃ 216.23 Fully aromatic naphthalene; lacks dimethyl group, increasing flexibility
4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoic acid 4-(5,6,7,8-tetrahydronaphthalen-2-yloxy) C₁₄H₁₈O₃ 234.29 Longer carbon chain (butanoic acid); altered binding orientation
3-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)propanoic acid 3-(sulfonamido-tetrahydronaphthalen-2-yl) C₁₃H₁₇NO₄S 283.34 Sulfonamide group improves solubility and target specificity

Physicochemical Properties

  • Lipophilicity: The target compound’s tetrahydronaphthalene ring and dimethyl group increase logP compared to fully aromatic analogs like (2S)-2-(naphthalen-2-yloxy)propanoic acid .
  • Solubility : Sulfonamide-containing analogs (e.g., ) exhibit higher aqueous solubility due to polar functional groups, whereas thioether derivatives (e.g., ) show intermediate solubility.
  • Metabolic Stability: The dimethyl group in the target compound may reduce susceptibility to oxidative metabolism compared to non-methylated analogs .

Biological Activity

2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid (CAS Number: 1267903-98-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀O₃
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a tetrahydronaphthalene moiety linked to a propanoic acid derivative, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid exhibit moderate anticancer properties. In a study involving various tumor cell lines, compounds with similar structures showed growth inhibition ranging from 1% to 23% at a concentration of 10 μM . This suggests that the compound may possess potential as an anticancer agent.

Anti-inflammatory Effects

Compounds derived from or related to this structure have been evaluated for their anti-inflammatory properties. For instance, studies on similar non-steroidal anti-inflammatory drugs (NSAIDs) indicated significant efficacy in reducing inflammation in animal models . The mechanisms are believed to involve inhibition of cyclooxygenases (COX), which are critical enzymes in the inflammatory pathway.

The biological activity of 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs) and cyclooxygenases (COXs), which are involved in cancer progression and inflammation .
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer and inflammation pathways. Docking studies provide insights into the structural preferences for binding and inhibition .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study ReferenceBiological ActivityMethodologyResults
AnticancerIn vitro screening on 60 human tumor cell linesModerate growth inhibition (1%-23%) at 10 μM
Anti-inflammatoryRat paw edema modelSignificant reduction in inflammation compared to control
Structural analysisMolecular dockingIdentified potential binding sites for enzyme inhibition

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer effects of several compounds related to 2,2-Dimethyl-3-(5,6,7,8-tetrahydronaphthalen-2-yloxy)propanoic acid across various cancer cell lines. The results indicated that certain derivatives exhibited promising activity against specific tumor types.
  • Case Study on Anti-inflammatory Properties :
    • In a rat model of paw edema induced by carrageenan, the compound demonstrated significant anti-inflammatory effects comparable to established NSAIDs. This suggests potential therapeutic applications in managing inflammatory diseases.

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